molecular formula C9H5N3OS2 B022843 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile CAS No. 109532-65-2

2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B022843
M. Wt: 235.3 g/mol
InChI Key: GLDIUGAQMAVELC-UHFFFAOYSA-N
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Description

2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a compound that likely exhibits a range of interesting chemical and physical properties due to its structural components, such as the thiophene ring, the dihydropyrimidine backbone, and the mercapto and nitrile functional groups. These features suggest potential for diverse chemical reactions and applications in various fields including materials science and pharmaceuticals.

Synthesis Analysis

Synthesis of related dihydropyrimidine derivatives typically involves multicomponent reactions, such as the Biginelli reaction, which might be adapted for this compound. A common approach might involve the condensation of thiophene-2-carbaldehyde, ethyl cyanoacetate, and thiourea or mercaptoacetic acid under acidic or basic conditions to introduce the mercapto group and form the pyrimidine ring.

Molecular Structure Analysis

The molecular structure likely includes a planar dihydropyrimidine ring conjugated with the thiophene ring, influencing its electronic properties. The presence of electron-withdrawing (nitrile) and electron-donating (mercapto) groups would affect its reactivity and interaction with biological molecules, potentially investigated through molecular docking studies as seen in compounds with similar backbones (Holam, Santhoshkumar, & Killedar, 2022).

Scientific Research Applications

  • Antimicrobial Applications

    • Pyrimidine derivatives have been found to have antimicrobial properties . They can inhibit the growth of bacteria and fungi, making them useful in the development of new antibiotics .
  • Antiviral Applications

    • Pyrimidine derivatives, particularly nucleoside analogs, have been widely used as antiviral agents . They can inhibit the replication of viruses, making them effective in treating viral infections .
  • Anticancer Applications

    • Some pyrimidine derivatives have shown anticancer properties . They can inhibit the growth of cancer cells, making them potential candidates for cancer treatment .
  • Antimalarial Applications

    • Pyrimidine derivatives have been used in the treatment of malaria . They can inhibit the growth of the malaria parasite, making them effective antimalarial agents .
  • Anti-Inflammatory and Analgesic Applications

    • Pyrimidine derivatives have shown anti-inflammatory and analgesic properties . They can reduce inflammation and pain, making them useful in the treatment of various inflammatory conditions .
  • Anticonvulsant Applications

    • Some pyrimidine derivatives have anticonvulsant properties . They can prevent or reduce the severity of seizures, making them potential candidates for the treatment of epilepsy .
  • Thyroid Drugs

    • Many pyrimidine derivatives are used for the production of thyroid drugs .
  • Leukemia Treatment

    • Pyrimidine derivatives are used in the treatment of leukemia .
  • Synthesis of Other Substituted Pyrimidines

    • Pyrimidine derivatives are also used for the synthesis of other substituted pyrimidines .
  • Plant Growth Regulation

    • Pyrimidine derivatives are used in plant growth regulation .
  • Herbicidal Activities

    • Pyrimidine derivatives have herbicidal activities .
  • Treatment of Various Disorders

    • Fused pyrimidine derivatives have been used in the treatment of various disorders such as urinary tract infection, parkinsonism, anthelmintic, vasodilator, liver disorder, infections of the respiratory tract and ear, treatment of gastrointestinal roundworms, peripheral neuropathies and disorders associated with hyperuricaemia .

Safety And Hazards

The safety data and hazard codes for this compound are not available in the sources .

Future Directions

The future directions for the research and application of this compound are not provided in the available sources .

properties

IUPAC Name

4-oxo-2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDIUGAQMAVELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=O)NC(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354923
Record name SBB041877
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile

CAS RN

109532-65-2
Record name SBB041877
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
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2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile

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